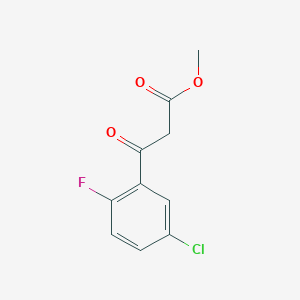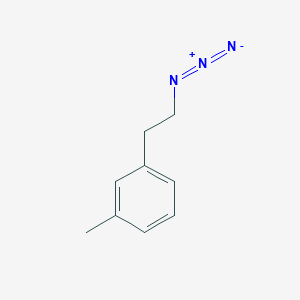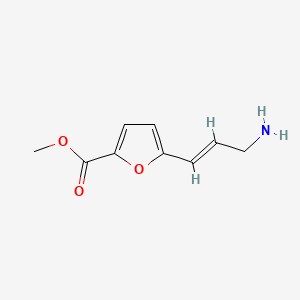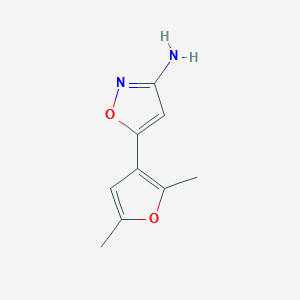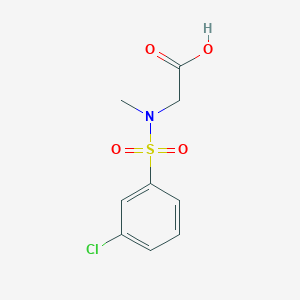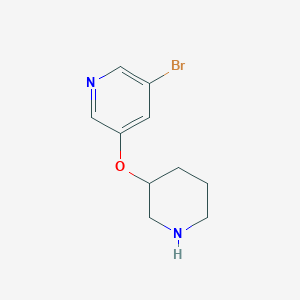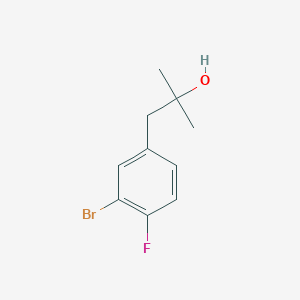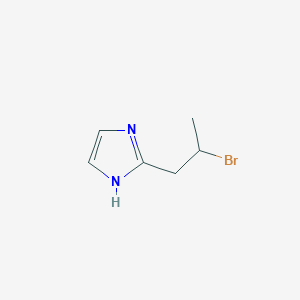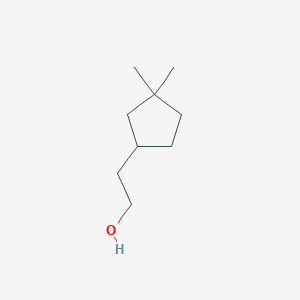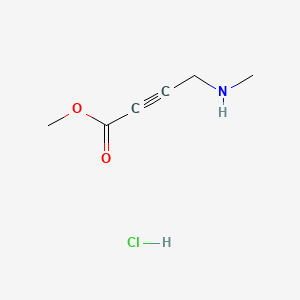
4-Phenylpent-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpent-1-en-3-ol is an organic compound with the molecular formula C11H14O It is a member of the vinyl/allyl alcohol class and is characterized by the presence of a phenyl group attached to a pentenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylpent-1-en-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with acetaldehyde in the presence of a base, followed by hydrogenation. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 3-penten-2-one to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products Formed:
Oxidation: 4-Phenylpent-1-en-3-one or 4-Phenylpent-1-en-3-al.
Reduction: 4-Phenylpentan-3-ol.
Substitution: 4-Phenylpent-1-en-3-chloride.
Scientific Research Applications
4-Phenylpent-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-Phenylpent-1-en-3-ol involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms that lead to physiological responses such as anti-inflammatory effects .
Comparison with Similar Compounds
Pent-1-en-3-ol: Similar structure but lacks the phenyl group.
Oct-1-en-3-ol: Longer carbon chain with similar functional groups.
4-Phenylbut-1-en-3-ol: Shorter carbon chain but similar phenyl and hydroxyl groups.
Uniqueness: 4-Phenylpent-1-en-3-ol is unique due to the presence of both a phenyl group and an unsaturated alcohol moiety, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
36004-05-4 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3 |
InChI Key |
AWMOUJIWJFZMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)
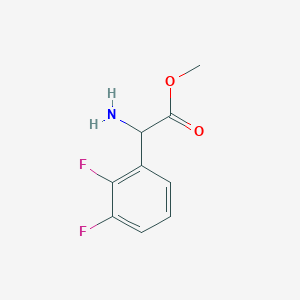
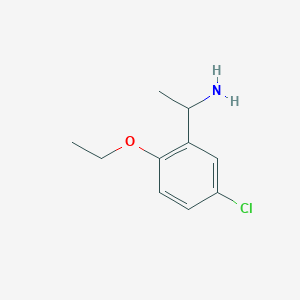
![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)
